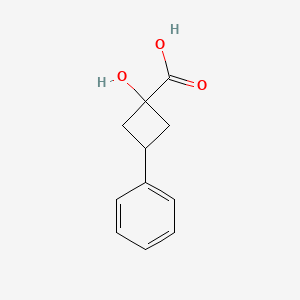![molecular formula C15H14N4O B2712636 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 862811-52-7](/img/structure/B2712636.png)
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is an organic compound belonging to the class of imidazo[1,2-a]pyrimidines These compounds are characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,2-a]pyrimidine scaffold . The reaction conditions often involve the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly against cell lines like MCF-7 and HeLa.
作用機序
The mechanism of action of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it may inhibit phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival . The inhibition of these enzymes can lead to apoptosis (programmed cell death) in cancer cells.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine scaffold and are used in various chemical reactions.
Uniqueness
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets makes it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-14(18-15-16-7-4-8-19(10)15)12-5-3-6-13(9-12)17-11(2)20/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQANHNLQNYDGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)
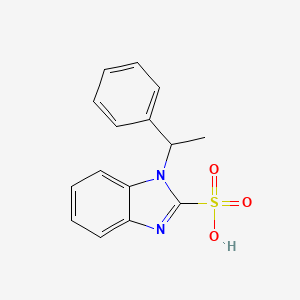
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)
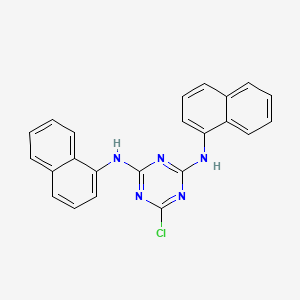
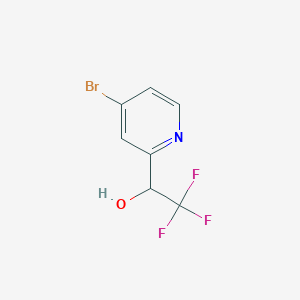
![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)
![2-[(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2712569.png)
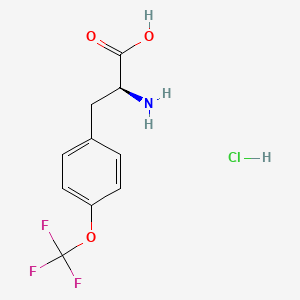

![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)
![3-Bromo-4-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2712573.png)
